molecular formula C14H15FN4OS B2368578 (4-(2-Fluorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone CAS No. 1448057-78-0

(4-(2-Fluorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

カタログ番号: B2368578
CAS番号: 1448057-78-0
分子量: 306.36
InChIキー: CHNVHAUQWULPJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(4-(2-fluorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone” features a piperazine core substituted with a 2-fluorophenyl group at the 4-position and a 3-methyl-1,2,4-thiadiazole moiety linked via a methanone bridge. This structure combines pharmacologically relevant motifs:

  • Piperazine: A heterocyclic scaffold known for enhancing bioavailability and modulating receptor interactions .
  • 1,2,4-Thiadiazole: A sulfur-containing heterocycle that may influence lipophilicity and metabolic stability .

特性

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(3-methyl-1,2,4-thiadiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4OS/c1-10-16-13(21-17-10)14(20)19-8-6-18(7-9-19)12-5-3-2-4-11(12)15/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNVHAUQWULPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclocondensation of Thioamides with Nitriles

A widely cited method involves the reaction of thioacetamide with cyanoacetic acid under acidic conditions to form the thiadiazole core. For example, WO2020128003A1 details a protocol where thioacetamide and cyanoacetic hydrazide undergo cyclization in the presence of phosphorus oxychloride (POCl₃), yielding 3-methyl-1,2,4-thiadiazole-5-carbohydrazide . Subsequent hydrolysis with hydrochloric acid (HCl) generates the corresponding carboxylic acid, which is converted to the acid chloride using thionyl chloride (SOCl₂).

Reaction Scheme:
$$
\text{Thioacetamide} + \text{Cyanoacetic Hydrazide} \xrightarrow{\text{POCl}_3} \text{3-Methyl-1,2,4-thiadiazole-5-carbohydrazide} \xrightarrow{\text{HCl}} \text{3-Methyl-1,2,4-thiadiazole-5-carboxylic Acid}
$$

Alternative Route via Lawesson’s Reagent

In US9422299B2 , Lawesson’s reagent facilitates the cyclization of N-cyanoacetamide to form the thiadiazole ring, offering improved yields (78–85%) compared to traditional methods. This approach minimizes byproducts such as sulfides and disulfides.

Synthesis of 4-(2-Fluorophenyl)piperazine

The 4-(2-fluorophenyl)piperazine subunit is synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling.

Nucleophilic Aromatic Substitution

Heating 1-chloro-2-fluorobenzene with anhydrous piperazine in dimethylformamide (DMF) at 120°C for 24 hours affords the substituted piperazine with a 65% yield. Potassium carbonate (K₂CO₃) acts as a base to deprotonate piperazine, enhancing nucleophilicity.

Buchwald-Hartwig Amination

For higher regioselectivity, US20190160005A1 employs a palladium catalyst (e.g., Pd₂(dba)₃) and Xantphos ligand to couple 2-fluoroiodobenzene with piperazine, achieving an 82% yield. This method is preferred for substrates sensitive to harsh NAS conditions.

Coupling Strategies to Form the Methanone Bridge

The final step involves coupling the thiadiazole-5-carbonyl chloride with 4-(2-fluorophenyl)piperazine.

Schotten-Baumann Reaction

In US9422299B2 , the acid chloride is reacted with piperazine in a biphasic system (dichloromethane-water) with sodium bicarbonate (NaHCO₃) as a base. The reaction proceeds at 0–5°C to prevent hydrolysis, yielding the target compound in 70–75% purity.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)
  • Base: NaHCO₃
  • Temperature: 0–5°C
  • Time: 4 hours

Peptide Coupling Reagents

WO2020128003A1 reports using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) to activate the carboxylic acid directly, bypassing the acid chloride intermediate. This method achieves a 90% yield but requires stringent moisture control.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like DMF and acetonitrile improve solubility of intermediates but may promote side reactions. Non-polar solvents (e.g., toluene) are optimal for NAS but hinder coupling efficiency.

Temperature and Catalysis

Elevated temperatures (>100°C) accelerate NAS but degrade thiadiazole rings. Palladium-catalyzed amination operates optimally at 80°C.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 3.80–3.60 (m, 8H, piperazine-H), 2.50 (s, 3H, CH₃).
  • IR (KBr): 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile-water) reveals >98% purity when EDC/HOBt coupling is employed.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Cost (Relative)
Schotten-Baumann 70–75 95 Low
EDC/HOBt Coupling 85–90 98 High
Palladium Catalysis 80–82 97 Moderate

化学反応の分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thiadiazole moiety.

    Reduction: Reduction reactions can occur, especially at the carbonyl group.

    Substitution: The fluorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

科学的研究の応用

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and piperazine structures exhibit significant antimicrobial activity. A study evaluating similar compounds found that they demonstrated moderate to good efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the incorporation of the thiadiazole and piperazine structures enhances antimicrobial efficacy.

Antitumor Activity

Thiadiazole derivatives have been shown to possess antitumor properties by inducing apoptosis in cancer cells. The mechanism often involves:

  • Upregulation of pro-apoptotic proteins
  • Downregulation of anti-apoptotic proteins
  • Activation of caspase pathways leading to cell death

A study demonstrated that related compounds led to significant tumor growth inhibition in various cancer models .

Case Study 1: Antimicrobial Efficacy

In a controlled study, (4-(2-Fluorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone was tested against a panel of bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

Another study focused on the compound's effect on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed an increase in cells in the sub-G1 phase, indicating DNA fragmentation typical of apoptotic cells .

作用機序

The mechanism of action of (4-(2-Fluorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperazine and thiadiazole moieties contribute to the overall pharmacological profile. The exact pathways and targets would require detailed biochemical studies.

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and structurally related analogs:

Compound Name Piperazine Substituent Heterocycle Type Molecular Formula Molar Mass (g/mol) Key Features Reference
(4-(2-Fluorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone 2-Fluorophenyl 3-methyl-1,2,4-thiadiazole C₁₄H₁₄FN₄OS 314.35 Sulfur atom enhances lipophilicity; fluorophenyl improves metabolic stability.
(3-Chlorophenyl)(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)piperazin-1-yl)methanone 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl 3-methyl-1,2,4-oxadiazole C₂₀H₁₉ClN₄O₂ 406.84 Oxadiazole lacks sulfur, reducing lipophilicity; chlorophenyl increases steric bulk. Melting point: 195–196°C.
(4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]methanone 4-Fluorophenyl 3-methyl-1,2,4-thiadiazole C₁₆H₁₅FN₆OS 382.40 Additional triazolo-pyrazine ring introduces planar rigidity; fluorophenyl retained.
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine None (unsubstituted piperazine) 3-methyl-1,2,4-thiadiazole C₇H₁₂N₄S 184.26 Simpler structure lacking methanone bridge; lower molecular weight.

Key Observations

Heterocycle Impact: Thiadiazole vs. Electronic Effects: Thiadiazoles may engage in weaker hydrogen bonding than oxadiazoles due to sulfur’s lower electronegativity, altering receptor interaction profiles.

Substituent Effects :

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity (compared to chlorine) may improve target selectivity and reduce off-target interactions .
  • Piperazine Modifications : Substituents on the piperazine ring (e.g., phenylsulfonyl groups in ) influence solubility and synthetic complexity.

Synthetic Accessibility :

  • The target compound likely follows coupling procedures similar to and , where brominated intermediates react with piperazine derivatives. Yields for such reactions (e.g., 36% in ) suggest challenges in purification or stability .

Functional Implications

  • Bioactivity : While direct data are absent, analogs like Teneligliptin () demonstrate that piperazine-thiadiazole hybrids can inhibit enzymes (e.g., dipeptidyl peptidase-4). The fluorophenyl group in the target compound may confer similar or enhanced activity .
  • Metabolic Stability: Fluorine substitution often reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

生物活性

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H17FN4S\text{C}_{16}\text{H}_{17}\text{F}\text{N}_4\text{S}

This molecule consists of a piperazine ring substituted with a 2-fluorophenyl group and a thiadiazole moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds featuring similar structural motifs exhibit significant anticancer activities. For instance, derivatives containing the piperazine and thiadiazole moieties have been shown to induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-712.5Induction of apoptosis
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivativeHepG210.0Cell cycle arrest
(4-(4-Fluorobenzyl)piperazin-1-yl)(2-trifluoromethyl)methanoneA5490.2Caspase activation

The compound's efficacy against the MCF-7 breast cancer cell line was notable, with an IC50 value indicating potent cytotoxicity. The mechanism involves the induction of apoptosis and cell cycle arrest at various phases, particularly in the S and G2/M phases.

The proposed mechanism of action for this compound includes:

  • Apoptosis Induction : The compound increases the Bax/Bcl-2 ratio, promoting apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression, leading to accumulation in specific phases.

Research indicates that similar compounds with modifications on the piperazine ring enhance their affinity for target proteins involved in tumor growth regulation.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is significantly influenced by their structural components. Modifications on the phenyl and thiadiazole rings can lead to variations in potency:

Table 2: Structure-Activity Relationship Observations

ModificationObserved Effect
Addition of electron-withdrawing groups (e.g., F)Increased potency against MCF-7 cells
Replacement of methyl with ethyl group on piperazineTwo-fold increase in cytotoxicity
Substitution at para-position with hydrophilic groupsEnhanced solubility and bioavailability

These observations suggest that careful structural modifications can optimize the compound's therapeutic potential.

Case Studies

A recent study evaluated the anticancer effects of several thiadiazole-based compounds in vitro. Among these, the compound under discussion demonstrated significant cytotoxicity against both MCF-7 and HepG2 cell lines. The study reported an IC50 value of 12.5 µM for MCF-7 cells and noted that treatment led to increased levels of caspase 9, indicating activation of apoptotic pathways .

Another investigation focused on compounds similar to this compound revealed that substituting different groups on the piperazine ring could enhance selectivity towards cancerous cells over normal cells .

Q & A

Q. What are the recommended synthetic routes for synthesizing (4-(2-fluorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone, and what reaction conditions optimize yield?

The synthesis involves multi-step reactions, typically starting with the preparation of the piperazine and thiadiazole precursors. A common strategy includes:

  • Step 1: Coupling 2-fluorophenylpiperazine with a thiadiazole carbonyl precursor via nucleophilic acyl substitution.
  • Step 2: Optimizing reaction conditions (e.g., anhydrous solvents like THF, temperatures between 60–80°C, and catalysts such as DCC or HOBt for amide bond formation).
  • Step 3: Purification via column chromatography using gradients of ethyl acetate/hexane (1:4 to 1:2) to isolate the product.
    Yield optimization requires precise control of stoichiometry and exclusion of moisture .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 7.1–7.4 ppm (aromatic protons from 2-fluorophenyl), δ 3.2–3.8 ppm (piperazine CH₂ groups), and δ 2.5 ppm (thiadiazole CH₃).
    • ¹³C NMR: Carbonyl signals at ~170 ppm (thiadiazole C=O) and aromatic carbons at 110–160 ppm.
  • Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula C₁₈H₁₇FN₄OS (exact mass: 380.10 g/mol).
    Validation requires comparison with computed spectra from density functional theory (DFT) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory data in bioactivity studies of this compound (e.g., conflicting IC₅₀ values across assays)?

Contradictions may arise from assay-specific variables:

  • Methodological Adjustments:
    • Standardize cell lines (e.g., HEK-293 vs. CHO) and incubation times.
    • Validate target engagement using radioligand binding assays (e.g., ³H-labeled analogs).
    • Control for off-target effects via counter-screening against related receptors (e.g., 5-HT₁A, D₂).
  • Data Normalization: Use internal controls (e.g., reference inhibitors) and statistical tools like Grubbs’ test to identify outliers .

Q. How can researchers design in vitro and in vivo studies to elucidate the pharmacokinetic profile of this compound?

  • In Vitro:
    • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS.
    • Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to measure free fraction.
  • In Vivo:
    • Administer via IV (1 mg/kg) and oral routes (10 mg/kg) in rodent models. Collect plasma at 0, 1, 3, 6, 24 h.
    • Quantify using a validated LC-MS/MS method with a lower limit of detection (LLOD) of 0.1 ng/mL.
    • Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets (e.g., serotonin receptors)?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model binding to 5-HT₁A/2A receptors. Focus on conserved residues (e.g., Asp116 in 5-HT₁A for hydrogen bonding).
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes for 100 ns in explicit solvent (TIP3P water model) to assess stability.
  • Free Energy Calculations: Apply MM-GBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests high potency) .

Methodological and Analytical Challenges

Q. How should researchers address solubility limitations during formulation for in vivo studies?

  • Co-Solvents: Use 10% DMSO + 20% Cremophor EL in saline for IV delivery.
  • Nanoparticle Encapsulation: Prepare PLGA nanoparticles (200 nm diameter) via emulsion-solvent evaporation. Characterize encapsulation efficiency (>80%) via HPLC .

Q. What strategies mitigate oxidative degradation of the thiadiazole moiety during long-term storage?

  • Storage Conditions: Lyophilize under argon and store at -80°C in amber vials.
  • Stabilizers: Add 0.1% w/v ascorbic acid or EDTA to aqueous formulations.
  • Degradation Monitoring: Use accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to track degradation products .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。